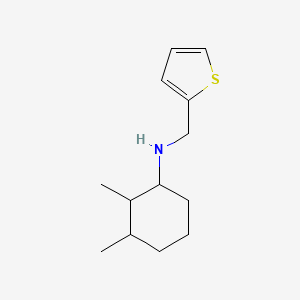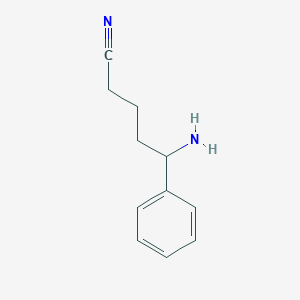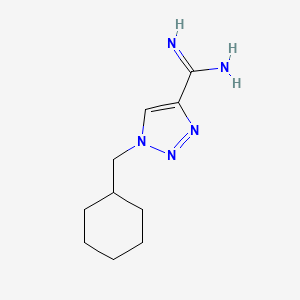
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexylmethyl group attached to the triazole ring, along with a carboximidamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a cycloaddition reaction between an alkyne and an azide to form the triazole ring
Functional Group Modification:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts can be adjusted to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring can be replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its antimicrobial, antifungal, or anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide can be compared with other similar compounds, such as:
1-(Cyclohexylmethyl)-1H-indole-3-carboxylate: This compound has a similar cyclohexylmethyl group but differs in the core structure, which is an indole instead of a triazole.
1-(Cyclohexylmethyl)-1H-indole-3-carboxamide: Similar to the previous compound, this one also has an indole core but with a carboxamide functional group.
1-Methyl-1-cyclohexene: This compound has a cyclohexylmethyl group but lacks the triazole ring and carboximidamide functional group.
The uniqueness of this compound lies in its triazole ring and carboximidamide functional group, which confer specific chemical and biological properties that are distinct from those of similar compounds.
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)triazole-4-carboximidamide |
InChI |
InChI=1S/C10H17N5/c11-10(12)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,11,12) |
InChI Key |
OTFRPUWPULGYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine](/img/structure/B13256371.png)
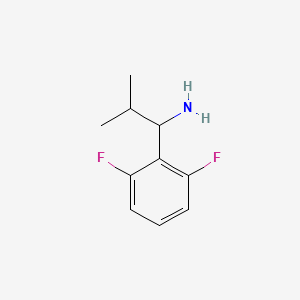

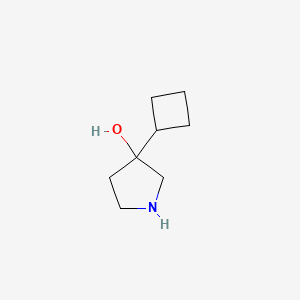
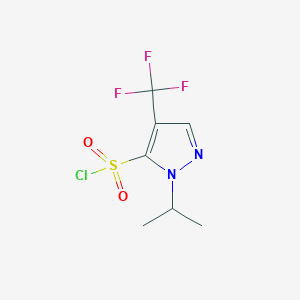
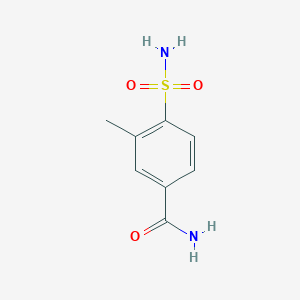
![6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13256390.png)

![Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13256398.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13256404.png)


